Product packaging for Etymemazine-d6(Cat. No.:CAS No. 1215841-95-4)

Etymemazine-d6

Cat. No.: B565430
CAS No.: 1215841-95-4
M. Wt: 332.539
InChI Key: USKHCLAXJXCWMO-LIJFRPJRSA-N
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Description

The Role of Deuterated Analogues in Advanced Chemical and Biochemical Investigations

Deuterated analogues, such as Etymemazine-d6, play a crucial role in modern scientific research, primarily due to the kinetic isotope effect. wikipedia.orgyoutube.com The replacement of hydrogen with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can lead to a slower rate of metabolic processes that involve the cleavage of this bond. nih.govsemanticscholar.org This property is particularly useful in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgclearsynth.com

In analytical chemistry, deuterated compounds are widely used as internal standards in quantitative analysis, especially in conjunction with mass spectrometry. researchgate.net Since a deuterated analogue is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the analyte, enabling accurate and precise quantification.

Evolution of Deuterium Labeling Strategies in Research Methodologies

The use of isotopic labeling in research has a long history, with early techniques being complex and often costly. Over the years, advancements in synthetic chemistry have led to the development of more efficient and selective methods for introducing deuterium into organic molecules. nih.gov These methods range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses. acs.org

Modern strategies focus on late-stage deuteration, where deuterium is introduced into a molecule in the final steps of its synthesis. acs.org This approach is more efficient and allows for the targeted placement of deuterium atoms at specific positions within the molecule. The development of new catalysts and reagents has further expanded the toolkit available to chemists for preparing deuterated compounds. researchgate.net These advancements have made isotopically labeled compounds like this compound more accessible for a wider range of research applications. biorxiv.orgmusechem.com

Contextualizing this compound within the Scope of Phenothiazine (B1677639) Research Tools

Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry. nih.govif-pan.krakow.plnih.gov The study of their pharmacological and toxicological properties often requires sensitive and specific analytical methods. oup.comfarmaciajournal.comresearchgate.netacs.org Deuterated phenothiazines, including this compound, are invaluable tools in this research. acs.org

The primary application of this compound is as an internal standard for the quantitative analysis of Etymemazine in biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise measurement of Etymemazine concentrations in plasma, urine, and other biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. While specific research utilizing this compound is not widely published, its utility can be inferred from studies on other deuterated phenothiazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2S B565430 Etymemazine-d6 CAS No. 1215841-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHCLAXJXCWMO-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Etymemazine Analogues

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The field of deuterium labeling has advanced significantly, offering sophisticated techniques to introduce deuterium regioselectively into complex molecular architectures.

Regioselective deuteration is paramount for creating specific isotopologues, ensuring that deuterium atoms are placed at desired positions within a molecule to achieve targeted pharmacological effects. Techniques often involve the use of directed metallation, transition-metal-catalyzed C-H activation, or organocatalytic methods that exploit inherent molecular features to guide deuterium incorporation. For pharmaceutical intermediates, these methods are crucial for synthesizing well-defined deuterated precursors that maintain the structural integrity required for downstream synthesis. For instance, regioselective α-deuteration of enals and enones has been demonstrated using amines as organocatalysts with D₂O or AcOD as deuterium sources, a strategy that has been applied to the synthesis of deuterated drug precursors nih.govacs.org. Furthermore, methods utilizing palladium catalysis have been developed for late-stage C–H deuteration in complex organic molecules, offering a pathway to introduce deuterium into drug candidates or their intermediates under mild conditions thieme-connect.com.

Phenothiazine (B1677639) derivatives, the core structure of Etymemazine, present unique challenges and opportunities for deuterium incorporation. Hydrogen atoms on aromatic rings and at benzylic positions are often susceptible to exchange reactions. Catalytic methods, including those employing transition metals like iridium, ruthenium, or palladium, can facilitate hydrogen-deuterium exchange (HIE) on phenothiazine scaffolds snnu.edu.cn. These reactions typically utilize deuterium sources such as deuterium oxide (D₂O) or deuterated solvents under specific catalytic conditions. The regioselectivity of these exchange reactions is often influenced by the catalyst, ligands, and directing groups present in the molecule. For example, palladium-catalyzed ortho-selective C–H deuteration has been achieved in various aromatic systems, a strategy that could potentially be adapted for specific positions on the phenothiazine ring snnu.edu.cn.

Specific Approaches to Etymemazine-d6 Synthesis

The synthesis of this compound would likely involve a combination of established deuteration strategies, tailored to its specific chemical structure.

An alternative to direct HIE is the synthesis and incorporation of pre-deuterated building blocks. This approach offers high control over the position and isotopic purity of the deuterium atoms. For molecules like Etymemazine, this could involve synthesizing deuterated fragments of the molecule, such as deuterated alkyl chains or deuterated aromatic precursors, which are then coupled together. The design of such building blocks requires careful consideration of synthetic accessibility and the stability of the deuterated moiety throughout the synthesis enamine.netd-nb.infopharmaceutical-technology.com. For example, deuterated piperidine (B6355638) derivatives, which are common in drug structures, can be synthesized with high precision, offering a route to introduce deuterium into specific cyclic amine portions of a molecule d-nb.info.

Analytical Validation of Isotopic Purity and Deuterium Distribution

Rigorous analytical validation is indispensable to confirm the success of a deuteration synthesis. This involves verifying both the isotopic purity (the percentage of molecules containing the intended deuterium label) and the deuterium distribution (the specific locations of the deuterium atoms within the molecule).

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose rsc.orgsnnu.edu.cnresearchgate.netnih.gov. HRMS can accurately determine the mass-to-charge ratio of molecular ions, allowing for the quantification of isotopologues (molecules with different numbers of deuterium atoms) and thus, the calculation of isotopic purity researchgate.nethidenanalytical.com. NMR spectroscopy, particularly ¹H NMR, is crucial for confirming the structural integrity of the deuterated compound and for determining the precise positions of deuterium incorporation by observing the absence or reduction of specific proton signals and the presence of deuterium-coupled signals.

Advanced Analytical Applications of Etymemazine D6

Etymemazine-d6 as an Internal Standard in Quantitative Chemical Analysis

The use of this compound as an internal standard is fundamental to achieving robust quantitative results in various analytical techniques. Its stable isotopic labeling ensures that it behaves analogously to the target analyte, Etymemazine, throughout the analytical workflow, from sample preparation to detection.

Principles of Isotopic Internal Standardization in Mass Spectrometry

In mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopic internal standards like this compound are indispensable for accurate quantification clearsynth.comsplendidlab.comeuropa.eu. Deuterated internal standards possess nearly identical chemical properties, chromatographic behavior, and ionization efficiencies as their non-deuterated counterparts. However, the incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for their distinct detection by the mass spectrometer clearsynth.comsplendidlab.com. When this compound is added to a sample at a known concentration, it undergoes the same extraction, purification, and ionization processes as Etymemazine. Any losses or variations in these steps, whether due to sample matrix effects, instrumental drift, or procedural variability, will affect both the analyte and the internal standard proportionally clearsynth.comeuropa.eutexilajournal.com. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively compensated for, leading to significantly improved accuracy and precision in quantitative analysis clearsynth.comsplendidlab.comtexilajournal.com. This approach is crucial for minimizing errors arising from matrix effects, which can cause ion suppression or enhancement in LC-MS/MS researchgate.netoup.comkcasbio.com.

Application in Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining the absolute concentration and purity of compounds ox.ac.ukresearchgate.netresolvemass.cananalysis.comnih.gov. This compound can be employed as an internal standard in qNMR by adding a precisely known amount to the sample. The quantitative analysis relies on comparing the integrated signal intensities of specific, well-resolved proton signals from both Etymemazine and this compound ox.ac.uknanalysis.com. For this to be effective, the chosen signals must not overlap with other spectral signals and should ideally be unaffected by the deuteration itself ox.ac.uk. The ratio of these peak integrals, when correlated with the known molar quantities of the analyte and the standard, allows for the accurate determination of Etymemazine's concentration. The deuteration can also help ensure a unique spectral signature for the standard, free from interference ox.ac.uknanalysis.com. qNMR using deuterated standards has been utilized to determine the purity of reference materials with high accuracy, typically within a few percent relative standard deviation researchgate.netox.ac.uk.

Methodological Considerations for Matrix Effects and Calibration in Analytical Systems

The successful implementation of this compound as an internal standard requires careful methodological considerations, particularly regarding matrix effects and calibration europa.euox.ac.ukrestek.comscispace.com.

Matrix Effects: Complex biological matrices can significantly influence the ionization efficiency of analytes in MS or signal-to-noise ratios in NMR. This compound, by co-eluting and behaving similarly to Etymemazine, helps to normalize these matrix-induced variations clearsynth.comresearchgate.netkcasbio.com. If matrix components affect both the analyte and the standard to the same degree, their signal ratio remains constant, effectively canceling out the matrix effect clearsynth.comtexilajournal.comresearchgate.netkcasbio.com. However, it is crucial to investigate potential differential effects, especially if the deuterated standard does not perfectly mimic the analyte's behavior in a specific matrix researchgate.netoup.comscispace.comnih.gov.

Calibration: Establishing a reliable calibration curve is paramount. This typically involves preparing a series of standards where known concentrations of Etymemazine are spiked with a constant amount of this compound. The ratio of the analyte's signal to the internal standard's signal is then plotted against the analyte concentration ox.ac.ukjasco-global.comspectroscopyonline.com. This calibration curve is subsequently used to determine the concentration of Etymemazine in unknown samples based on their measured signal ratios ox.ac.ukjasco-global.com. Key considerations include the isotopic purity of this compound, ensuring it is free from unlabeled impurities, and optimizing the concentration of the internal standard to be similar to the expected analyte concentrations clearsynth.comrestek.com.

Development and Validation of Bioanalytical Methods Utilizing this compound

The development and validation of bioanalytical methods are critical for ensuring the reliability of data generated in pharmacokinetic, pharmacodynamic, and toxicological studies splendidlab.comkcasbio.comresearchgate.net. This compound plays a vital role in achieving the required precision and accuracy for these methods.

Design of Robust Quantification Assays for Deuterated Analytes

Designing robust quantification assays using this compound involves several key stages, from sample preparation to instrumental analysis splendidlab.comrestek.comresearchgate.net. Sample preparation typically includes extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate Etymemazine and this compound from the biological matrix while removing interfering substances splendidlab.comeuropa.eunih.gov. Chromatographic separation, commonly using HPLC or UHPLC coupled with MS/MS, is employed to separate the analyte and internal standard from other matrix components and ensure they elute with consistent retention times splendidlab.comrestek.comnih.gov. The LC-MS/MS system is optimized for sensitive and selective detection, monitoring specific precursor-to-product ion transitions for both Etymemazine and this compound splendidlab.comnih.gov. The assay must be designed to cover the expected range of Etymemazine concentrations in biological samples, ensuring adequate sensitivity (low limit of quantification, LOQ) and linearity splendidlab.comnih.gov.

Ensuring Analytical Precision and Accuracy with Deuterated Standards

The use of this compound as an internal standard is instrumental in ensuring the analytical precision and accuracy of bioanalytical methods clearsynth.comsplendidlab.comkcasbio.comrestek.com.

Precision: Precision refers to the reproducibility of measurements. By compensating for variations in sample preparation, injection volume, and instrumental response, this compound helps to reduce the coefficient of variation (CV) of replicate measurements. Validated bioanalytical methods typically aim for CVs below 10% at the LOQ and below 5% at higher concentrations, a level of reproducibility often achieved through the use of stable isotope-labeled internal standards clearsynth.comsplendidlab.comkcasbio.comrestek.com.

Accuracy: Accuracy reflects how close the measured value is to the true value. This compound corrects for systematic errors, such as incomplete recovery or matrix-induced signal suppression/enhancement, which could otherwise lead to biased results clearsynth.comsplendidlab.comeuropa.euresearchgate.netkcasbio.com. This compensation ensures that the determined concentration of Etymemazine more closely reflects its actual concentration in the sample. Method validation typically assesses accuracy by comparing measured values to known spiked concentrations, with acceptance criteria often set at ±15% deviation (or ±20% at the LOQ) restek.comnih.gov.

A typical validation study for an assay using this compound as an internal standard might yield the following performance metrics:

ParameterPerformance Metric (Typical)Notes
Linearity (R²)> 0.995Correlation coefficient for the calibration curve, indicating a strong linear relationship.
Limit of Quantification1-20 ng/mLThe lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Accuracy (Bias)± 5% to ± 15%Deviation of measured concentration from the known spiked concentration.
Precision (CV)< 10%Coefficient of variation for replicate measurements, indicating assay reproducibility.
Recovery (Analyte & Std)75-90%Percentage of analyte/standard extracted from the matrix, indicating extraction efficiency.
Matrix Effect (Variation)< 5-10%Reduction in signal variability caused by matrix components, demonstrating effective compensation.

The use of this compound is integral to demonstrating these validation parameters, confirming the method's suitability for its intended analytical purpose splendidlab.comkcasbio.comrestek.comresearchgate.net.

Compound List:

this compound

Etymemazine

Mechanistic Investigations and Metabolic Pathway Elucidation Using Etymemazine D6

Deuterium (B1214612) Kinetic Isotope Effects in Chemical and Biochemical Reaction Mechanism Studies

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter the rate of a chemical reaction if the bond to that atom is broken or formed in the rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.

Probing Rate-Limiting Steps through Isotopic Substitution

The primary kinetic isotope effect occurs when a covalent bond to the isotopically labeled atom is cleaved in the slowest step of a reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond, more energy is required to break it. This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insight into the transition state of the reaction. A significant primary KIE (typically >2) is strong evidence that C-H bond cleavage is rate-determining.

In the context of Etymemazine, key metabolic reactions such as N-demethylation and alkyl chain hydroxylation, which are often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By using Etymemazine-d6, where deuterium atoms are placed at the N-methyl groups or on the alkyl side chain, researchers can measure the KIE for these reactions. For instance, if the N-demethylation of Etymemazine is significantly slower for this compound (with deuterated methyl groups) than for the unlabeled drug, it would indicate that the cleavage of the C-H bond on the methyl group is a rate-limiting step in this metabolic transformation.

Reaction TypeIsotopic Substitution PositionExpected KIE (kH/kD)Implication
N-DemethylationN-CD3> 2C-H bond cleavage is rate-limiting
Alkyl HydroxylationAlkyl chain C-D> 2C-H bond cleavage is rate-limiting
Aromatic HydroxylationPhenothiazine (B1677639) ring C-D~ 1C-H bond cleavage is not rate-limiting

Investigating Enzymatic Reaction Mechanisms with Deuterated Probes

Deuterium labeling is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are primary drivers of drug metabolism and often proceed through a mechanism involving hydrogen atom abstraction. nih.gov

The use of this compound can help to elucidate the specific mechanisms of its oxidation by different CYP isoforms. For example, the metabolism of many phenothiazines is known to be mediated by enzymes such as CYP2D6 and CYP3A4. nih.govlibretexts.org By incubating this compound with recombinant human CYP enzymes, researchers can determine the KIE for various metabolic reactions. A large KIE for a specific reaction catalyzed by a particular CYP isoform would suggest that hydrogen atom abstraction is a key part of its catalytic cycle for this substrate. Conversely, the absence of a significant KIE might suggest that other steps, such as substrate binding or product release, are rate-limiting.

Application of this compound in Drug Metabolism Research Methodologies

Stable isotope labeling, particularly with deuterium, is a gold-standard technique in drug metabolism and pharmacokinetic (DMPK) studies. The subtle increase in mass allows for the differentiation of the parent drug and its metabolites from endogenous compounds, facilitating their detection and quantification.

Identification of Metabolic Transformation Pathways

A common approach in metabolism studies is to administer a mixture of the deuterated and non-deuterated drug to an in vitro or in vivo system. The resulting samples are then analyzed by mass spectrometry. The parent drug and its metabolites will appear as doublet peaks with a characteristic mass difference corresponding to the number of deuterium atoms. This "isotope signature" allows for the confident identification of all drug-related species in a complex biological matrix.

For this compound, this methodology would enable the unambiguous identification of its metabolites. For instance, a metabolite showing the same mass shift as the parent drug would indicate that the deuterium label is intact. Conversely, a change in the mass shift could indicate a metabolic alteration at the site of deuteration.

Potential Metabolic TransformationExpected Observation with this compound
N-Demethylation (of N-(CH3)2)Loss of a -CD3 group, resulting in a different isotopic pattern for the metabolite.
SulfoxidationThe isotopic signature of the d6 label would be retained in the sulfoxide (B87167) metabolite.
Aromatic HydroxylationThe isotopic signature of the d6 label would be retained in the hydroxylated metabolite.
GlucuronidationThe glucuronide conjugate would retain the isotopic signature of the d6 label.

Elucidating Sites of Metabolism via Deuterium Labeling

Strategic placement of deuterium atoms in a molecule can help to pinpoint the exact sites of metabolic attack. By synthesizing different isotopologues of Etymemazine with deuterium labels at various positions (e.g., the N-methyl groups, the alkyl side chain, the phenothiazine ring), researchers can identify which positions are most susceptible to metabolism. If a deuterium atom is lost during metabolism, it indicates that the site of labeling was a site of metabolic transformation.

This approach is particularly useful for distinguishing between different potential sites of hydroxylation on a complex molecule like Etymemazine. The resulting metabolites can be analyzed by mass spectrometry to determine the retention or loss of the deuterium label.

Methodologies for Studying Metabolic Enzyme Specificity

The metabolism of a drug is often carried out by multiple enzyme isoforms, and understanding the contribution of each is crucial. By using this compound in combination with a panel of recombinant human CYP enzymes, it is possible to study the specificity of each enzyme for different metabolic pathways.

For instance, by incubating Etymemazine and this compound separately with individual CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4), researchers can determine the rate of formation of different metabolites for each enzyme. The presence of a significant KIE for a particular metabolic reaction with a specific enzyme would provide strong evidence for that enzyme's role in that pathway and would offer insights into its catalytic mechanism. This allows for a detailed mapping of which enzymes are responsible for which metabolic transformations, which is critical for predicting potential drug-drug interactions.

Tracing Carbon and Hydrogen Flow in Biological and Chemical Systems

The strategic placement of deuterium atoms on the Etymemazine molecule in this compound allows for the precise tracing of hydrogen atom flow during metabolic reactions. This is particularly valuable for identifying metabolites and understanding the enzymatic processes involved in their formation. When a biological system metabolizes a mixture of Etymemazine and this compound, the resulting metabolites can be readily identified by the characteristic isotopic signature they produce in a mass spectrometer.

Phenothiazine compounds like Etymemazine are known to undergo several key metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Common pathways include N-demethylation, S-oxidation, and aromatic hydroxylation. nih.govnih.gov The use of this compound is instrumental in confirming the presence and understanding the kinetics of these reactions.

For instance, in the case of N-demethylation, where one or both of the methyl groups on the terminal amine are removed, the resulting desmethyl-Etymemazine metabolite will retain the deuterium label if it is not on the cleaved methyl group. This allows for unambiguous identification of the metabolite peak in a complex biological matrix. Similarly, if the deuterium atoms are placed on the ethyl group, their retention or loss can provide insights into the stability of this part of the molecule.

The following interactive data table illustrates hypothetical mass spectrometry data from an in vitro metabolism study of an equimolar mixture of Etymemazine and this compound incubated with human liver microsomes. The mass shift of +6 atomic mass units (amu) for the deuterated parent compound and its metabolites is a clear indicator of their origin.

CompoundMolecular FormulaExpected m/z (M+H)+Observed m/z (M+H)+Metabolic Pathway
EtymemazineC20H26N2S327.1895327.1893Parent Compound
This compoundC20H20D6N2S333.2272333.2270Parent Compound (Labeled)
N-desmethyl-EtymemazineC19H24N2S313.1738313.1736N-Demethylation
N-desmethyl-Etymemazine-d6C19H18D6N2S319.2115319.2112N-Demethylation
Etymemazine S-oxideC20H26N2OS343.1844343.1841S-Oxidation
Etymemazine S-oxide-d6C20H20D6N2OS349.2221349.2218S-Oxidation
Hydroxy-EtymemazineC20H26N2OS343.1844343.1842Aromatic Hydroxylation
Hydroxy-Etymemazine-d6C20H19D6N2OS349.2221349.2219Aromatic Hydroxylation

This table presents hypothetical data for illustrative purposes.

The data clearly demonstrates how the deuterium label acts as a tracer. For each metabolite, a corresponding deuterated version is detected with the expected mass shift, confirming the metabolic transformation of Etymemazine.

Furthermore, by analyzing the ratio of the unlabeled to labeled metabolites over time, researchers can investigate the kinetic isotope effect (KIE). If the bond to a deuterium atom is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound compared to the non-deuterated one. Observing a significant KIE can provide strong evidence for the specific C-H bond cleavage mechanism in an enzymatic reaction. For example, if hydroxylation of the ethyl group was a metabolic pathway, and the deuterium atoms were placed on that ethyl group, a slower rate of formation of the hydroxylated-d6 metabolite compared to the unlabeled version would point to C-H bond cleavage as the rate-limiting step.

The following table summarizes the key research findings that could be elucidated using this compound in metabolic studies, based on known phenothiazine metabolism.

Research Finding Methodology Significance
Identification of N-demethylation productsCo-administration of Etymemazine and this compound followed by LC-MS/MS analysis of plasma and urine.Confirms the role of CYP enzymes in the cleavage of the dimethylamino group, a major metabolic pathway for many phenothiazines. nih.govnih.gov
Detection of S-oxidation metabolitesAnalysis of microsomal incubations for the presence of a metabolite with a mass increase of 16 amu (for oxygen) plus the deuterium mass shift.Elucidates the involvement of flavin-containing monooxygenases (FMOs) or CYPs in the oxidation of the sulfur atom in the phenothiazine ring.
Confirmation of aromatic hydroxylationIdentification of metabolites with an added oxygen atom on the phenothiazine ring system, distinguished by the deuterium label.Pinpoints the specific sites of hydroxylation on the aromatic rings, which is crucial for understanding potential downstream conjugation reactions.
Investigation of kinetic isotope effectsQuantitative analysis of the formation rates of deuterated versus non-deuterated metabolites.Provides mechanistic insights into the rate-determining steps of the enzymatic reactions, such as C-H bond activation by CYP enzymes.

Computational and Theoretical Chemical Studies Involving Deuterated Phenothiazine Derivatives

Quantum Chemical Calculations on Phenothiazine (B1677639) Analogues

Quantum chemical calculations provide a detailed, atomistic view of molecular properties, enabling the prediction and analysis of how isotopic substitution affects a molecule's electronic distribution and geometry.

These calculations can reveal how deuterium (B1214612) substitution perturbs the electron density distribution, particularly around the deuterated sites. For instance, while the primary potential energy surface remains largely unchanged under the Born-Oppenheimer approximation, the vibrational modes are altered. These altered vibrational frequencies can influence intermolecular interactions, such as hydrogen bonding, and may slightly modify the electronic environment of adjacent atoms. Studies on similar systems have shown that deuteration can lead to minor changes in bond lengths and atomic charges, which, although small, can have downstream effects on molecular recognition and reactivity mdpi.com. The phenothiazine core itself, with its delocalized π-electron system and heteroatoms (sulfur and nitrogen), presents a rich electronic landscape where isotopic perturbations can be theoretically probed.

The conformation of a molecule plays a critical role in its biological activity and interactions. Deuteration can influence conformational preferences through subtle changes in vibrational zero-point energies and steric effects, though the latter are typically minimal for deuterium. Phenothiazine derivatives are known to adopt a characteristic "butterfly" conformation, where the two phenyl rings are tilted relative to the central ring containing sulfur and nitrogen .

Molecular Dynamics Simulations for Isotopic Systems

Molecular Dynamics (MD) simulations are invaluable for studying the dynamic behavior of molecules over time. When applied to deuterated systems, MD can provide insights into how increased atomic mass affects molecular motion, interactions, and thermodynamic properties.

The accurate modeling of isotopic effects in MD simulations is complex. While standard molecular mechanics (MM) force fields are parameterized based on quantum mechanical data, they may not inherently capture the subtle effects of isotopic substitution without specific adjustments. Research has shown that simple mass substitution in MD simulations might not fully replicate experimentally observed deuteration effects, necessitating the development of specialized force fields that correctly describe isotopic-dependent vibrations nih.gov.

For Etymemazine-d6, MD simulations can explore how the increased mass of deuterium atoms influences its interactions with solvents, other molecules, or biological targets. This includes modeling changes in hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for understanding drug behavior in biological environments. The kinetic isotope effect (KIE), which describes the change in reaction rate due to isotopic substitution, is a key phenomenon influenced by these interactions, particularly in metabolic processes bioscientia.dehbni.ac.innih.gov. MD simulations can help to elucidate the molecular basis of these KIEs by analyzing the dynamics of bond breaking and formation.

Molecular recognition, the process by which molecules bind to each other (e.g., a drug to its target receptor), is highly sensitive to subtle changes in molecular structure and dynamics. MD simulations, often combined with docking or free energy calculations, can simulate these binding events. By comparing simulations of Etymemazine and this compound interacting with a hypothetical target, one can investigate how deuteration affects binding affinity and specificity.

Studies have demonstrated that deuterium can influence noncovalent interactions, including hydrogen bonds, which are fundamental to molecular recognition mdpi.com. For example, the slightly shorter and stronger C-D bond can alter the geometry and energy of hydrogen bonds formed by adjacent atoms. MD simulations can quantify these changes, providing a mechanistic understanding of how deuteration might enhance or modify a drug's interaction with its biological target. This approach is crucial for understanding how this compound might exhibit different binding kinetics or thermodynamics compared to its non-deuterated counterpart.

Quantitative Structure-Activity Relationships (QSAR) and Deuteration Considerations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure and biological activity of molecules. Deuteration introduces a unique variable that can be incorporated into QSAR models.

QSAR models typically employ physicochemical descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters. Deuteration can influence these descriptors. For instance, it can slightly alter lipophilicity and affect the electronic distribution due to changes in vibrational frequencies and zero-point energies. These modifications can, in turn, impact how a molecule interacts with biological targets and how it is absorbed, distributed, metabolized, and excreted (ADME) slideshare.net.

Compound Names Mentioned

Chemical NameMolecular FormulaNotes
EtymemazineC20H26N2SProtium (B1232500) (non-deuterated) analogue
This compoundC20H20D6N2SDeuterated analogue of Etymemazine
PhenothiazineC12H9NSCore structure of Etymemazine

Disclaimer: This article is based on general principles and findings related to deuterated phenothiazine derivatives and computational chemistry. Specific computational studies directly on this compound may be proprietary or require access to specialized literature not covered by the general search.

Impact of Deuteration on QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. This involves identifying molecular descriptors that can predict or explain variations in activity across a series of compounds. The incorporation of deuterium into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic and pharmacodynamic profiles, primarily through the kinetic isotope effect (KIE).

The KIE dictates that the rate of a chemical reaction involving the cleavage of a C-D bond is typically slower than that of a corresponding C-H bond. In drug development, this often translates to slower metabolic degradation, leading to increased drug half-life, enhanced bioavailability, and potentially reduced toxicity. When developing QSAR models, these metabolic differences can be crucial.

Table 1: Conceptual Impact of Deuteration on QSAR Descriptors

Molecular DescriptorEtymemazine (Non-deuterated)This compound (Deuterated)Predicted Impact of DeuterationRelevance to QSAR
Metabolic Stability IndexBaselineIncreasedSlower metabolismCrucial for predicting drug half-life and duration of action.
LogP (Octanol-Water Partition Coefficient)X.XXX.XX (slight change)Minimal/Slight changeInfluences absorption, distribution, and membrane permeability.
TPSA (Topological Polar Surface Area)Y.YYY.YYNegligibleAffects permeability and absorption.
Hydrogen Bond Donor CapacityZReduced/AlteredReduced/AlteredCan impact receptor binding and solubility.
Predicted BioavailabilityBaselinePotentially IncreasedDue to slower metabolismDirectly relates to drug efficacy and dosage requirements.

Note: The values and specific descriptors are illustrative and conceptual, representing the potential changes expected from deuteration in the context of QSAR modeling. Actual values would require specific computational or experimental data.

Theoretical Frameworks for Predicting Isotopic Effects on Molecular Properties

The theoretical prediction of isotope effects on molecular properties is rooted in quantum mechanics and statistical thermodynamics. The fundamental principle is that while the electronic structure of a molecule remains largely unchanged upon isotopic substitution (due to the Born-Oppenheimer approximation), the nuclear motion is directly influenced by atomic mass. Deuterium (D) is approximately twice as massive as protium (H). This mass difference leads to variations in vibrational frequencies, bond dissociation energies, and zero-point energies. icm.edu.pleolss.net

Key Theoretical Frameworks and Concepts:

Bigeleisen-Mayer Formalism: This theoretical framework, developed by Jacob Bigeleisen and Maria Goeppert Mayer, provides a method for calculating isotope effects on chemical equilibria and reaction rates. It relates isotope effects to differences in vibrational frequencies between isotopomers, which are molecules that differ only in the isotopic composition of one or more atoms. icm.edu.pleolss.net

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can accurately predict molecular geometries, vibrational frequencies, bond energies, and other properties. By performing DFT calculations on both the non-deuterated and deuterated forms of a molecule (e.g., Etymemazine and this compound), researchers can quantify the predicted changes in these properties. acgpubs.orgnih.govadatbank.roacs.orgnih.govmdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the motion of atoms and molecules over time, based on potential energy functions derived from quantum mechanics or empirical force fields. These simulations can predict how isotopic substitution affects molecular dynamics, conformational changes, and interactions, particularly in condensed phases or biological environments. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) Calculations: Theoretical KIEs can be calculated from vibrational frequencies obtained via DFT. These calculations help predict how the rate of a bond-breaking reaction (e.g., enzymatic cleavage of a C-H bond) will differ when hydrogen is replaced by deuterium. mdpi.comslideshare.net

These theoretical frameworks allow for the a priori prediction of how deuteration might influence specific molecular properties relevant to drug action. For this compound, such calculations could predict subtle changes in bond lengths, vibrational modes, and potentially even conformational preferences or interaction energies with biological targets compared to Etymemazine. These predicted property changes can then inform QSAR model development or provide a mechanistic understanding of observed biological differences.

Table 2: Predicted Isotopic Effects on Molecular Properties for Phenothiazines

Molecular PropertyEtymemazine (Non-deuterated)This compound (Deuterated)Predicted Change Due to DeuterationTheoretical Basis
Vibrational Frequencies (e.g., C-H stretch)νCHνCD (Lower)Shift to lower frequenciesMass difference (H vs. D) affects reduced mass in vibrations.
Zero-Point Energy (ZPE)ZPEHZPED (Lower)Lower ZPEZPE is inversely proportional to the square root of mass.
Bond Dissociation Energy (BDE)BDEC-HBDEC-D (Higher)Slightly increased BDEHeavier isotope forms slightly stronger bonds.
Conformational Energy ProfileBaselinePotentially AlteredSubtle shifts in minimaChanges in ZPE and vibrational modes can influence minima.
Hydrogen Bond Strength (e.g., C-D···A vs. C-H···A)BaselinePotentially AlteredSubtle changes in strengthMass affects vibrational coupling and anharmonicity.

Note: The values and specific properties are illustrative. Actual predictions would require detailed quantum chemical calculations tailored to the specific deuteration site and molecular environment.

Compound List:

Etymemazine

this compound

Cyamemazine

Methotrimeprazine

2-ethylphenothiazine

1-dimethylamino-2-methyl-3-chloropropane

Chlorpromazine (CPZ)

Thioridazine hydrochloride

Fluphenazine (FLU)

Benzene

Pyridine

Halothane

Fludalanine

Nifedipine

Nevirapine

Morphine

3,4-methylenedioxymethamphetamine

(+/-)-11-nor-9-carboxy-delta-9-tetrahydrocannabinol

Clonazepam

Emerging Research Paradigms and Future Perspectives for Deuterated Compounds

Innovations in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, especially those with complex structures like Etymemazine-d6, requires sophisticated chemical strategies. Modern advancements in deuterium labeling have moved beyond simple methods to offer highly selective and efficient techniques for incorporating deuterium into specific molecular positions. nih.gov For complex molecules, late-stage functionalization is often the most desirable approach, as it allows for the introduction of isotopic labels into an already-assembled molecular framework. acs.org

Key innovative methods include:

Hydrogen Isotope Exchange (HIE): This is considered an ideal method as it allows for the direct replacement of hydrogen with deuterium without needing to pre-functionalize the starting material. acs.orgresearchgate.net Catalytic HIE reactions, often employing transition metals, enable the targeted deuteration of specific C-H bonds, even in intricate molecules.

Reductive and Dehalogenative Deuteration: These techniques are becoming more common in the synthetic toolkit for isotope labeling. researchgate.netnih.gov They involve the reduction of functional groups or the removal of halogens using a deuterium source, providing alternative pathways for isotope incorporation.

C-H Activation: This powerful strategy involves the direct activation of carbon-hydrogen bonds, which are typically unreactive, allowing for their replacement with carbon-deuterium bonds. This method offers high precision in the placement of deuterium atoms. acs.org

The synthesis of deuterated phenothiazine (B1677639) derivatives, a class of compounds to which Etymemazine belongs, has been successfully demonstrated. For instance, a novel approach has been developed for the synthesis of [(2)H6]cyamemazine, another phenothiazine-based compound, showcasing the feasibility of applying advanced labeling methods to this complex scaffold. nih.gov Such methodologies are crucial for producing high-purity deuterated standards like this compound, which are essential for analytical applications.

Expanding the Utility of Deuterated Standards in High-Throughput Analytical Research

Deuterated compounds find their most prominent application as internal standards in quantitative analysis, particularly in techniques combining liquid chromatography with mass spectrometry (LC-MS/MS). nih.govtexilajournal.com In high-throughput environments, where hundreds or thousands of samples must be processed rapidly, the robustness and reliability of the analytical method are paramount. This compound is an ideal internal standard for the quantification of Etymemazine in complex biological matrices. aptochem.com

The advantages of using a stable isotope-labeled (SIL) internal standard like this compound are numerous:

Co-elution: The deuterated standard has virtually the same chemical and physical properties as the non-labeled analyte. aptochem.com This ensures that both compounds travel through the chromatography column at the same rate (co-elute), experiencing identical conditions.

Correction for Variability: Any sample loss during extraction, variability in injection volume, or fluctuations in instrument response (ion suppression or enhancement) will affect both the analyte and the internal standard equally. aptochem.comclearsynth.comresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to highly accurate and precise quantification. texilajournal.comscispace.com

Improved Method Robustness: The use of deuterated internal standards significantly improves the ruggedness of bioanalytical methods. aptochem.com It reduces the rate of rejected analytical runs and increases confidence in the generated data, which is critical in high-throughput settings. aptochem.com

The table below illustrates the typical improvement in assay precision when using a deuterated internal standard compared to an analogous (structurally similar but not isotopically labeled) standard or no internal standard at all.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (% CV)
This compound (SIL IS) 1.0100.37.6
Analogous IS 1.096.88.6
No Internal Standard 1.085.218.4
Data is representative and modeled after comparative studies of internal standards. scispace.com

Potential for this compound in Advancing Fundamental Chemical Understanding and Methodological Development

Beyond its primary role in quantitative analysis, this compound has the potential to contribute to a deeper understanding of chemical and biological processes. The use of deuterated compounds is integral to several areas of advanced research.

Metabolism Studies: Deuterium-labeled compounds are invaluable tools for elucidating the metabolic fate of drugs. clearsynth.comacs.org By administering the parent drug and tracing the appearance of deuterated metabolites, researchers can identify metabolic pathways, determine rates of clearance, and characterize the resulting chemical structures. clearsynth.comnih.gov Using this compound in such studies could provide precise insights into how Etymemazine is absorbed, distributed, metabolized, and excreted.

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate for reactions that involve the breaking of this bond. By studying the KIE, scientists can gain detailed information about reaction mechanisms. acs.orgresearchgate.net While not a primary application for analytical standards, the principle underscores the fundamental chemical differences that can be exploited in mechanistic studies.

Methodological Development and Validation: The availability of high-purity this compound is a prerequisite for developing and validating new, highly sensitive bioanalytical methods. clearsynth.com As analytical instrumentation becomes more sensitive, the need for well-characterized internal standards to ensure accuracy at very low concentrations becomes even more critical. nih.gov For example, the development of an LC-MS/MS method for promethazine, a related phenothiazine, relied on promethazine-d6 as the internal standard to achieve the required sensitivity and accuracy for analyzing tissue samples. nih.govresearchgate.net Similarly, this compound would be essential for creating and validating methods to quantify Etymemazine in various research contexts.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous preclinical models?

  • Methodological Answer : Use mixed-effects models to handle variability in animal cohorts (e.g., age, genetic background). For non-linear responses, apply Hill equation fitting or Bayesian hierarchical models. Validate assumptions via residual plots and sensitivity analyses. If outliers persist, employ robust regression (e.g., Huber loss) or bootstrapping to estimate confidence intervals. Report effect sizes with Cohen’s d or similar metrics .

Q. How can researchers address challenges in reproducing this compound’s reported neuropharmacological effects across independent labs?

  • Methodological Answer : Standardize protocols for animal handling, dosing, and behavioral assays (e.g., forced swim test). Share raw data and metadata via open-access repositories (e.g., Zenodo) to enable cross-lab validation. Perform interlaboratory studies with harmonized reagents and equipment. Use blinded experimenters and automated scoring systems to minimize observer bias. Report negative results transparently to avoid publication bias .

Q. What strategies mitigate spectral interference when quantifying this compound in complex biological matrices using LC-HRMS?

  • Methodological Answer : Employ high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) with resolving power >30,000 FWHM to distinguish isotopic clusters. Use dynamic exclusion to filter co-eluting isobars. Optimize chromatographic separation with HILIC or mixed-mode columns. Apply post-acquisition data processing (e.g., background subtraction, isotopic pattern deconvolution) and validate with stable isotope-labeled internal standards .

Tables for Methodological Reference

Analytical Parameter Recommended Technique Validation Criteria Evidence ID
Isotopic PurityHigh-Resolution MS>98% deuterium incorporation
Metabolic StabilityLC-MS/MS with PBPK ModelingAUC ratio (d6 vs. non-d6) ≥1.5
Matrix EffectsPost-column Infusion AnalysisIon suppression ≤15%
Dose-Response VariabilityBayesian Hierarchical Models95% Credible Interval excluding null

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.